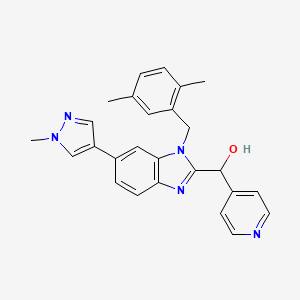

UCB-9260

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-[(2,5-dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O/c1-17-4-5-18(2)21(12-17)16-31-24-13-20(22-14-28-30(3)15-22)6-7-23(24)29-26(31)25(32)19-8-10-27-11-9-19/h4-15,25,32H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFWGNCSYUEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=C(C=CC(=C3)C4=CN(N=C4)C)N=C2C(C5=CC=NC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UCB-9260 mechanism of action on TNF trimer

An In-depth Technical Guide on the Mechanism of Action of UCB-9260 on the TNF Trimer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor (TNF) is a key cytokine mediator in a range of autoimmune diseases, including rheumatoid arthritis and Crohn's disease.[1][2] While biologic drugs targeting TNF have proven successful, the development of small-molecule inhibitors has been challenging.[2][3] this compound is a potent, orally active small-molecule inhibitor of TNF that presents a novel mechanism of action.[1][4] Unlike traditional biologics that block the TNF-receptor interaction, this compound functions by stabilizing an asymmetric conformation of the soluble TNF trimer.[2][3][5] This allosteric modulation results in a distorted trimer that is incompetent for effective signaling through TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory pathways.[1][] This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Stabilization of an Asymmetric TNF Trimer

This compound exerts its inhibitory effect by binding to a pocket located in the center of the TNF trimer.[1] This binding event is not a simple competitive antagonism of the receptor-binding site. Instead, it induces and stabilizes a distorted, asymmetrical conformation of the TNF trimer.[2][5][] In its normal, symmetrical state, the TNF trimer can engage three TNFR1 molecules, leading to receptor clustering and the initiation of downstream signaling.[5] The this compound-bound asymmetric TNF trimer is only capable of recruiting two of the three necessary TNFR1 copies.[5][] This incomplete receptor engagement leads to the formation of an incompetent signaling complex, effectively dampening the inflammatory cascade.[]

This unique mechanism of stabilizing a naturally sampled, receptor-incompetent conformation of TNF represents a novel approach to modulating protein-protein interactions for therapeutic benefit.[2][3]

Signaling Pathway: TNF-α and its Inhibition by this compound

Caption: TNF-α signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Species | Stimulus | Endpoint | IC50 (Geometric Mean) | Citation |

| NF-κB Reporter Gene Assay | HEK-293 | Human | TNF (10 pM) | NF-κB Inhibition | 202 nM | [1][] |

| Cytotoxicity Assay | L929 | Human | Human TNF | TNF-dependent cytotoxicity | 116 nM | [1] |

| Cytotoxicity Assay | L929 | Mouse | Mouse TNF | TNF-dependent cytotoxicity | 120 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Endpoint | Result | Citation |

| TNF-dependent Neutrophil Recruitment (Mouse) | 10-300 mg/kg, p.o. | Dose-dependent inhibition of CD45+GR1+ cells | Significant decrease in neutrophil recruitment | [1][7] |

| Collagen Antibody-Induced Arthritis (CAIA) (Mouse) | 150 mg/kg, p.o., bid | Arthritis clinical score | Significant reduction in clinical score | [1][7] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the development of this compound.

NF-κB Reporter Gene Assay

This assay quantifies the inhibition of TNF-driven NF-κB signaling in a cellular context.

-

Cell Line: HEK-293 cells.[1]

-

Assay Principle: Cells are transfected with a reporter gene construct where the expression of a quantifiable enzyme (e.g., luciferase) is under the control of an NF-κB response element.

-

Protocol:

-

HEK-293 cells are seeded in appropriate multi-well plates and allowed to adhere.

-

Cells are treated with serial dilutions of this compound or a vehicle control (DMSO).

-

Following a pre-incubation period, cells are stimulated with TNF (10 pM) to activate the NF-κB pathway. An anti-TNFR1 agonist antibody can be used as a control to confirm the compound's specificity for TNF.[2]

-

After an appropriate incubation time, cells are lysed, and the reporter enzyme activity is measured using a luminometer.

-

Percentage inhibition is calculated relative to controls (DMSO for minimum inhibition and an excess of a biologic anti-TNF agent or an NF-κB inhibitor for maximum inhibition).[2]

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

L929 Cell Cytotoxicity Assay

This assay measures the ability of this compound to inhibit TNF-induced cell death.

-

Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-induced cytotoxicity.[2]

-

Protocol:

-

L929 cells are plated in 96-well plates.

-

Cells are co-treated with serial dilutions of this compound, a constant concentration of actinomycin D (to sensitize cells to TNF), and either human or mouse TNF.[2]

-

Control wells include cells with no TNF (maximum signal) and cells with TNF and DMSO (minimum signal).[2]

-

After incubation (typically 18-24 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).

-

Percentage inhibition of cytotoxicity is calculated, and concentration-response curves are generated to determine the IC50.[2]

-

In Vivo TNF-Induced Neutrophil Recruitment Model

This model assesses the in vivo activity of this compound in a TNF-dependent inflammatory setting.

-

Animal Model: Male Balb/c mice.[1]

-

Protocol:

-

Mice are orally administered with this compound at various doses (e.g., 10, 30, 100, 300 mg/kg) or a vehicle control.[7]

-

After a defined period, an intraperitoneal injection of exogenous human or mouse TNF is administered to induce neutrophil recruitment.[1][7]

-

At a specified time point post-TNF injection, the peritoneal cavity is lavaged to collect infiltrating cells.

-

The collected cells are stained with fluorescently labeled antibodies against CD45 and GR1.

-

The number of neutrophils (CD45+GR1+ cells) is quantified using flow cytometry.[1]

-

The dose-dependent inhibitory effect of this compound on neutrophil recruitment is then determined.[1]

-

Workflow for In Vivo Neutrophil Recruitment Assay

Caption: Experimental workflow for the in vivo neutrophil recruitment assay.

Conclusion

This compound represents a significant advancement in the field of small-molecule TNF inhibitors. Its unique mechanism of action, which involves the stabilization of a distorted and signaling-incompetent TNF trimer, distinguishes it from existing biologic therapies. The robust in vitro and in vivo data demonstrate its potential as an effective, orally administered therapeutic for TNF-mediated autoimmune diseases. The detailed experimental protocols provided herein serve as a resource for researchers in the field to further investigate this novel class of TNF modulators.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. researchgate.net [researchgate.net]

- 3. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer [ouci.dntb.gov.ua]

- 4. | BioWorld [bioworld.com]

- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Binding Site of UCB-9260 on TNF-alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action of UCB-9260, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-alpha). This compound represents a novel approach to TNF-alpha inhibition by stabilizing a distorted, asymmetric form of the TNF-alpha trimer, thereby impairing its signaling capabilities.

Executive Summary

This compound is an orally active compound that modulates TNF-alpha activity through a unique allosteric mechanism. Instead of blocking the receptor-binding site directly, this compound binds within the core of the TNF-alpha trimer. This binding event induces a conformational change, resulting in an asymmetric trimer that can only bind two of the three TNF receptor 1 (TNFR1) molecules.[1][] This incomplete receptor engagement leads to an incompetent signaling complex and subsequent inhibition of downstream inflammatory pathways.[1][][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding of this compound to TNF-alpha and its inhibitory effects.

| Parameter | Value | Species | Method | Reference |

| Binding Affinity (Kd) | 13 nM | Human | Not Specified | [4][5] |

| NF-κB Inhibition (IC50) | 202 nM | Human | HEK-293 cell-based assay | [][4] |

| TNF-dependent Cytotoxicity Inhibition (IC50) | 116 nM | Human | Cell-based cytotoxicity assay | [3][4] |

| TNF-dependent Cytotoxicity Inhibition (IC50) | 120 nM | Mouse | Cell-based cytotoxicity assay | [3][4] |

| Table 1: Binding Affinity and In Vitro Efficacy of this compound. |

The this compound Binding Site on TNF-alpha

Crystallographic studies have revealed that this compound binds to a pocket located in the center of the TNF-alpha trimer.[1][6] This pocket is formed by the movement of the TNF-alpha monomers relative to each other.[3] The binding of this compound stabilizes a distorted conformation of the trimer.[1][7]

Key amino acid residues of TNF-alpha are critical for the interaction with this compound. Site-directed mutagenesis studies have shown that a single mutation of Leucine 57 to Phenylalanine (L57F) abrogates the inhibitory effect of this compound, indicating that this residue is essential for binding.[6] Docking analyses have further suggested that this compound forms hydrogen bonds with Glycine 121 and Tyrosine 151, and engages in hydrophobic interactions with Leucine 57, Tyrosine 59, and Tyrosine 119.[8]

The binding pocket for this compound has been described as having three distinct regions, designated as Site 1, Site 2, and Site 3.[6]

Mechanism of Action: Stabilization of an Asymmetric Trimer

The binding of this compound to the core of the TNF-alpha trimer induces a conformational change that breaks the trimer's natural symmetry.[1][][7] This results in a distorted trimer that is unable to properly engage with its receptors. Specifically, the this compound-bound TNF-alpha trimer can only bind to two TNFR1 molecules, whereas the native, symmetric trimer binds to three.[1] This incomplete receptor binding prevents the formation of a functional signaling complex, thereby inhibiting downstream signaling pathways such as NF-κB activation.[1][]

References

- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

UCB-9260: A Deep Dive into a Selective TNF Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. UCB-9260 is an orally active, small molecule inhibitor of TNF that presents a novel mechanism of action. Unlike biologic agents that sequester TNF, this compound functions by stabilizing an asymmetric, signaling-incompetent conformation of the TNF trimer. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and drug development professionals interested in the selective inhibition of TNF signaling.

Mechanism of Action

This compound selectively inhibits TNF signaling by binding to a pocket within the core of the TNF trimer.[1][2] This binding induces and stabilizes a distorted, asymmetric conformation of the trimer.[1][2] In its normal, symmetric state, the TNF trimer can bind to three TNF receptor 1 (TNFR1) molecules, leading to receptor clustering and downstream signaling. However, the asymmetric conformation stabilized by this compound is only capable of binding to two TNFR1 molecules.[1] This incomplete receptor engagement is insufficient to trigger the full downstream signaling cascade, effectively inhibiting TNF's biological activity.[1] This mechanism offers selectivity for TNF over other members of the TNF superfamily.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Parameter | Species | Value | Assay | Reference(s) |

| Binding Affinity (Kd) | Human TNF | 13 nM | Surface Plasmon Resonance (SPR) | [3][4] |

| NF-κB Inhibition (IC50) | Human TNF (10 pM) | 202 nM | HEK-293 NF-κB Reporter Gene Assay | [2][4] |

| Cytotoxicity Inhibition (IC50) | Human TNF | 116 nM | L929 Cell Cytotoxicity Assay | [2] |

| Cytotoxicity Inhibition (IC50) | Mouse TNF | 120 nM | L929 Cell Cytotoxicity Assay | [2] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dosing | Effect | Reference(s) |

| TNF-induced Neutrophil Recruitment | Mouse (BALB/c) | 10-300 mg/kg (p.o.) | Dose-dependent inhibition of human and mouse TNF-induced neutrophil recruitment. | [2] |

| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | 150 mg/kg (p.o., twice daily) | Significant reduction in clinical arthritis score. | [2] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the TNF signaling pathway and the inhibitory action of this compound.

Caption: this compound stabilizes an asymmetric TNF trimer, preventing full TNFR1 activation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro Assays

This assay quantifies the ability of this compound to inhibit TNF-induced activation of the NF-κB signaling pathway.

-

Cell Line: Human Embryonic Kidney (HEK)-293 cells stably transfected with a reporter construct containing NF-κB response elements upstream of a secreted alkaline phosphatase (SEAP) or luciferase gene.[2]

-

Materials:

-

HEK-293 NF-κB reporter cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TNF

-

This compound

-

Control inhibitor (e.g., a known NF-κB inhibitor)

-

Luciferase or SEAP detection reagent

-

96-well cell culture plates

-

-

Protocol:

-

Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 1 hour).

-

Stimulate the cells with a pre-determined concentration of human TNF (e.g., 10 pM) that induces a submaximal reporter signal.[2]

-

Include control wells: cells with medium only (negative control), cells with TNF only (positive control), and cells with a known inhibitor (inhibition control).

-

Incubate the plate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Measure the reporter gene activity (luminescence or absorbance) according to the manufacturer's instructions for the detection reagent.

-

Calculate the percentage inhibition for each this compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

This assay measures the ability of this compound to protect L929 mouse fibrosarcoma cells from TNF-induced cell death.

-

Cell Line: L929 mouse fibrosarcoma cells.

-

Materials:

-

L929 cells

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Recombinant human or mouse TNF

-

Actinomycin D

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

-

-

Protocol:

-

Seed L929 cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the this compound dilutions.

-

Add a cytotoxic concentration of TNF along with a sensitizing agent like Actinomycin D (e.g., 1 µg/mL).[5]

-

Include control wells: cells with medium only, cells with TNF and Actinomycin D only.

-

Incubate the plate for 18-24 hours.

-

Measure cell viability using a suitable reagent.

-

Calculate the percentage of cell survival for each this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

SPR is used to determine the binding affinity (Kd) and kinetics (association and dissociation rates) of this compound to TNF.

-

Instrumentation: Biacore T100 or similar SPR instrument.

-

Materials:

-

Recombinant human TNF

-

This compound

-

SPR sensor chip (e.g., CM5)

-

Amine coupling kit

-

Running buffer (e.g., HBS-EP+)

-

-

Protocol:

-

Immobilize human TNF onto the sensor chip surface via amine coupling.

-

Prepare serial dilutions of this compound in running buffer.

-

Inject the this compound dilutions over the TNF-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between cycles if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

In Vivo Assays

This model assesses the in vivo efficacy of this compound in blocking TNF-induced inflammation.

-

Animal Model: Male BALB/c mice.[2]

-

Materials:

-

Recombinant human or mouse TNF

-

This compound formulated for oral administration

-

Phosphate-buffered saline (PBS)

-

Flow cytometry antibodies (e.g., anti-CD45, anti-Gr-1)

-

-

Protocol:

-

Administer this compound or vehicle control orally to the mice.

-

After a specified time (e.g., 1 hour), inject TNF intraperitoneally.

-

After a further incubation period (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with PBS.[2]

-

Collect the peritoneal cells by centrifugation.

-

Stain the cells with fluorescently labeled antibodies against neutrophil markers.

-

Analyze the cell populations by flow cytometry to quantify the number of neutrophils (CD45+Gr-1+ cells).

-

Compare the number of neutrophils in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

-

The CAIA model is a rapid and robust model of inflammatory arthritis used to evaluate the therapeutic potential of anti-inflammatory compounds.

-

Animal Model: Male BALB/c or DBA/1 mice.[2]

-

Materials:

-

Cocktail of monoclonal antibodies against type II collagen

-

Lipopolysaccharide (LPS)

-

This compound formulated for oral administration

-

-

Protocol:

-

On day 0, induce arthritis by administering an anti-collagen antibody cocktail intravenously or intraperitoneally.

-

On a subsequent day (e.g., day 3 or 5), administer LPS intraperitoneally to synchronize and enhance the inflammatory response.[2]

-

Begin oral administration of this compound or vehicle control at a specified dosing regimen (e.g., twice daily) starting from the day of antibody injection (prophylactic) or after the onset of clinical signs (therapeutic).[2]

-

Monitor the mice daily for clinical signs of arthritis and score each paw based on the degree of inflammation and swelling (e.g., on a scale of 0-4). The total clinical score per mouse is the sum of the scores for all four paws.

-

Measure paw thickness or volume using a caliper as an additional quantitative measure of inflammation.

-

Continue treatment and monitoring for the duration of the study (typically 10-14 days).

-

At the end of the study, paws can be collected for histological analysis of joint inflammation, cartilage damage, and bone erosion.

-

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

References

- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophils and macrophages drive TNF-induced lethality via TRIF/CD14-mediated responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of UCB-9260: A Novel Allosteric Inhibitor of Tumor Necrosis Factor-alpha

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic therapies targeting TNF-α have revolutionized the treatment of conditions like rheumatoid arthritis and Crohn's disease, the development of small-molecule inhibitors has been challenging. This technical guide provides an in-depth overview of the discovery and development of UCB-9260, a first-in-class, orally active, small-molecule modulator of TNF-α. This compound employs a novel mechanism of action, stabilizing an asymmetric, signaling-incompetent conformation of the TNF-α trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1) and subsequent downstream signaling.[1][2][3][4] This document details the quantitative pharmacology, key experimental methodologies, and the underlying signaling pathways associated with this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound, encompassing its binding affinity, in vitro efficacy, and in vivo activity.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

| Parameter | Species | Value | Assay | Reference |

| Binding Affinity (Kd) | Human TNF-α | 13 nM | Surface Plasmon Resonance (SPR) | [5] |

| NF-κB Inhibition (IC50) | Human | 202 nM | HEK293 NF-κB Reporter Gene Assay (stimulated with 10 pM human TNF-α) | [3] |

| Cytotoxicity Inhibition (IC50) | Human TNF-α dependent | 116 nM | L929 Cell Cytotoxicity Assay | [3] |

| Cytotoxicity Inhibition (IC50) | Mouse TNF-α dependent | 120 nM | L929 Cell Cytotoxicity Assay | [3] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Model | Species | Dosing Regimen | Key Finding | Reference |

| TNF-α-induced Peritoneal Neutrophil Recruitment | Balb/c Mice | 10-300 mg/kg, p.o. | Dose-dependent inhibition of neutrophil recruitment | [6] |

| Collagen-Induced Arthritis (CIA) | DBA/1 Mice | 150 mg/kg, p.o., twice daily | Significant reduction in clinical arthritis score | [4][6] |

Signaling Pathway and Mechanism of Action

This compound's unique mechanism of action involves the allosteric inhibition of TNF-α. The diagram below illustrates the canonical TNF-α signaling pathway and the point of intervention by this compound.

Caption: TNF-α signaling pathway and this compound's mechanism of action.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the key in vitro and in vivo experiments used in the characterization of this compound.

Caption: Generalized workflow for in vitro efficacy assays.

Caption: Generalized workflow for in vivo efficacy models.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (Kd) of this compound to human TNF-α.

Methodology:

-

Instrumentation: Biacore T200 (GE Healthcare).[4]

-

Ligand Immobilization: Recombinant human TNF-α is immobilized on a CM5 sensor chip via amine coupling.

-

Analyte Preparation: this compound is serially diluted in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to ensure solubility.[5]

-

Binding Measurement: The diluted this compound solutions are injected over the sensor chip surface at a constant flow rate.[5] The association and dissociation phases are monitored in real-time by detecting changes in the surface plasmon resonance signal.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[4]

NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Methodology:

-

Cell Line: HEK293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[3][7][8]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 30,000 cells per well and allowed to adhere overnight.[8]

-

Compound Treatment: this compound is serially diluted and pre-incubated with a fixed concentration of human TNF-α (e.g., 10 pM) for a defined period (e.g., 1 hour) at 37°C.[3]

-

Cell Stimulation: The TNF-α/UCB-9260 mixture is added to the cells, and the plates are incubated for 5-6 hours at 37°C in a CO2 incubator.[3][8]

-

Luciferase Assay: A luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) is added to each well, and luminescence is measured using a luminometer.[8]

-

Data Analysis: The percentage inhibition of NF-κB activity is calculated relative to controls (unstimulated cells and cells stimulated with TNF-α in the absence of the inhibitor). The IC50 value is determined by fitting the data to a four-parameter logistic equation.[3]

L929 Cell Cytotoxicity Assay

Objective: To assess the ability of this compound to inhibit TNF-α-induced cytotoxicity.

Methodology:

-

Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-α-mediated apoptosis.[3][9]

-

Cell Seeding: L929 cells are seeded in 96-well plates at a density of approximately 2 x 104 cells per well and cultured overnight.[9]

-

Treatment: Cells are treated with a mixture of a fixed concentration of human or mouse TNF-α, a sensitizing agent such as Actinomycin D (e.g., 1 µg/mL), and serial dilutions of this compound.[3][9] The plates are incubated for 18-24 hours.

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.[9]

-

Data Analysis: The percentage inhibition of cytotoxicity is calculated relative to controls (untreated cells and cells treated with TNF-α and Actinomycin D alone). The IC50 value is determined from the dose-response curve.[3]

TNF-α-Induced Peritoneal Neutrophil Recruitment in Mice

Objective: To evaluate the in vivo efficacy of this compound in a TNF-α-driven model of acute inflammation.

Methodology:

-

Animal Model: Male Balb/c mice.[6]

-

Dosing: this compound is administered orally (p.o.) at various doses (e.g., 10-300 mg/kg).[6]

-

Induction of Inflammation: After a specified time following compound administration, human TNF-α is injected intraperitoneally (i.p.) to induce neutrophil recruitment.

-

Sample Collection: At a fixed time point after TNF-α injection (e.g., 4 hours), the peritoneal cavity is lavaged with PBS to collect the infiltrating cells.[6]

-

Analysis: The number of neutrophils in the peritoneal lavage fluid is quantified by flow cytometry, typically by staining for neutrophil-specific markers such as Ly-6G and CD11b.

-

Data Analysis: The percentage inhibition of neutrophil recruitment is calculated for each dose group compared to the vehicle-treated control group.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To assess the therapeutic potential of this compound in a well-established animal model of rheumatoid arthritis.

Methodology:

-

Animal Model: Male DBA/1 mice, which are susceptible to CIA.[4][10]

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[4][10][11]

-

Booster Immunization (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[10][11]

-

-

Treatment: this compound is administered orally, typically starting from the onset of clinical signs of arthritis. A common dosing regimen is 150 mg/kg, twice daily.[6]

-

Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity is assessed visually and scored based on the degree of erythema and swelling in the paws. A common scoring system ranges from 0 (no signs of arthritis) to 4 (severe inflammation with ankylosis) for each paw, resulting in a maximum score of 16 per mouse.[11]

-

Paw Thickness: Paw swelling can be quantified by measuring the thickness of the paws with calipers.[11]

-

-

Data Analysis: The mean arthritis score and paw thickness are compared between the this compound-treated group and the vehicle-treated control group over time.

Conclusion

This compound represents a significant advancement in the pursuit of small-molecule therapies for TNF-α-mediated diseases. Its novel allosteric mechanism of action, which stabilizes a signaling-incompetent conformation of the TNF-α trimer, offers a differentiated approach compared to the direct binding and neutralization strategy of biologic agents. The data presented in this guide demonstrate the potent and selective inhibition of TNF-α signaling by this compound, both in vitro and in vivo. The detailed experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate this promising therapeutic candidate and similar allosteric modulators of protein-protein interactions.

References

- 1. chondrex.com [chondrex.com]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α [mdpi.com]

- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

UCB-9260: A-Technical Guide to a Novel TNF-α Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of UCB-9260, a novel, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). All data is presented in a structured format to facilitate research and development efforts in the fields of immunology, inflammation, and drug discovery.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of TNF-α signaling.[1][2] Its chemical identifiers and physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | --INVALID-LINK--methanol |

| CAS Number | 1515888-53-5[3] |

| Molecular Formula | C26H25N5O[3] |

| SMILES | Cc1cc(C)ccc1Cn1c2cc(c3cn(C)nc3)ccc2nc1C(O)c4ccncc4 |

| InChIKey | RZGFWGNCSYUEPR-UHFFFAOYSA-N[3] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 423.51 g/mol | Calculated |

| LogP | 1.74 | [4] |

| H-Bond Donors | 2 | [4] |

| H-Bond Acceptors | 8 | [4] |

| Rotatable Bonds | 4 | [4] |

| Solubility | DMSO: 125 mg/mL (295.15 mM) | MedChemExpress |

Pharmacological Properties

This compound exhibits a unique mechanism of action by stabilizing an asymmetric, inactive conformation of the TNF-α trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1).[5][] This allosteric modulation results in the inhibition of downstream signaling pathways, including the NF-κB pathway.[2][7]

In Vitro Activity

| Parameter | Value | Species | Assay |

| TNF Binding Affinity (Kd) | 13 nM[2] | Human | Cell-free assay[2] |

| NF-κB Inhibition (IC50) | 202 nM[1][2] | Human | HEK-293 cells (TNF-stimulated)[1] |

| Cytotoxicity Inhibition (IC50) | 116 nM[8] | Human TNF | L929 cells[8] |

| Cytotoxicity Inhibition (IC50) | 120 nM[8] | Mouse TNF | L929 cells[8] |

In Vivo Efficacy

This compound has demonstrated significant efficacy in preclinical models of inflammatory diseases.[9][10]

| Model | Dosing | Effect |

| Collagen Antibody-Induced Arthritis (CAIA) in mice | 150 mg/kg, p.o., twice daily[10] | Significant reduction in clinical arthritis score[10] |

| TNF-induced Neutrophil Recruitment in mice | 10-300 mg/kg, p.o.[8] | Dose-dependent inhibition of neutrophil recruitment[8] |

Mechanism of Action: TNF-α Signaling Pathway Modulation

This compound functions by binding to a cryptic pocket within the TNF-α trimer, which stabilizes an asymmetric conformation of the protein.[5] This conformational change prevents the productive binding of the third TNFR1, thereby inhibiting the initiation of the downstream signaling cascade that leads to inflammation.[]

Caption: this compound binds to the TNF-α trimer, stabilizing an asymmetric conformation that prevents productive receptor binding and subsequent NF-κB activation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A detailed description of the synthesis can be found in the supplementary information of the publication by O'Connell et al. (2019). The key steps include the formation of a benzimidazole core followed by the introduction of the pyridinylmethanol and the substituted pyrazole moieties.

TNF-α Induced NF-κB Reporter Gene Assay

This assay is crucial for quantifying the inhibitory effect of compounds on the TNF-α signaling pathway. The following is a generalized protocol based on methods described in the literature.[1][11][12][13][14]

Objective: To measure the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.

Materials:

-

HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Recombinant human TNF-α.

-

This compound stock solution in DMSO.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

-

Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a pre-determined time (e.g., 1 hour).

-

TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for luciferase gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the TNF-α induced NF-κB reporter gene assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. researchgate.net [researchgate.net]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of UCB-9260

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of UCB-9260, a novel, orally active small molecule inhibitor of Tumor Necrosis Factor (TNF). This compound represents a promising therapeutic candidate for autoimmune diseases by stabilizing an asymmetric, signaling-deficient conformation of the TNF trimer. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) properties, focusing on preclinical studies in mice.

Core Pharmacokinetic Parameters of this compound

This compound has been evaluated in several preclinical models to determine its pharmacokinetic profile and oral bioavailability. The following tables summarize the key quantitative data obtained from in vivo studies in mice, providing insights into its exposure levels following oral administration.

Table 1: Blood Concentrations of this compound in Mice Following Oral Administration in TNF-Induced Neutrophilia Models

| Dose (mg/kg) | Time Post-Dose (hours) | Total Blood Concentration (nM) | Free Blood Concentration (nM) | In Vivo Model |

| 10 | 0.5 | 830 ± 184 | 20 ± 4 | Human TNF Neutrophilia |

| 10 | 0.5 | 1,319 ± 88 | 32 ± 2 | Mouse TNF Neutrophilia |

| 10 | 1 | - | 2 ± 0.4 | Zymosan-Induced Neutrophilia |

| 30 | 1 | - | 70 ± 7 | Zymosan-Induced Neutrophilia |

| 100 | 1 | 26,255 ± 4,103 | - | Zymosan-Induced Neutrophilia |

Data presented as mean ± standard deviation. Data sourced from supplementary materials of O'Connell et al., Nature Communications, 2019.[1]

Experimental Protocols

The pharmacokinetic data presented above were generated from well-defined preclinical in vivo models. The following sections detail the methodologies employed in these key experiments.

TNF-Induced Neutrophil Recruitment Model

This model assesses the ability of a compound to inhibit the biological activity of TNF in vivo.

Workflow Diagram:

Caption: Workflow for the TNF-induced neutrophil recruitment model.

Protocol Details:

-

Animal Model: Male DBA/1 mice are typically used for this model.

-

Dosing: this compound is administered orally (p.o.) at doses ranging from 10 to 300 mg/kg. A vehicle control group and a positive control (e.g., an anti-TNF antibody like CDP571) are included.[2]

-

TNF Challenge: A solution of recombinant human or mouse TNF is injected into the peritoneal cavity of the mice to induce an inflammatory response, specifically the recruitment of neutrophils.[2]

-

Sample Collection: At a specified time point after the TNF challenge (e.g., a few hours), the peritoneal cavity is washed with a saline solution (lavage) to collect the recruited immune cells.[2]

-

Analysis: The collected cells are stained with fluorescently labeled antibodies against specific cell surface markers (CD45 and GR1 for neutrophils) and analyzed by flow cytometry to quantify the number of neutrophils.[2]

-

Blood Sampling: Blood samples are collected at specified time points (e.g., 0.5 or 1 hour post-dose) to determine the systemic exposure of this compound.[1]

Zymosan-Induced Neutrophilia Model

This model provides an alternative method to assess anti-inflammatory activity by using a yeast-derived particle, zymosan, to induce inflammation.

Workflow Diagram:

Caption: Workflow for the zymosan-induced neutrophilia model.

Protocol Details:

-

Animal Model: Similar to the TNF-induced model, specific mouse strains susceptible to inflammatory responses are used.

-

Dosing: this compound is administered orally at various doses.

-

Zymosan Challenge: Zymosan is injected intraperitoneally to elicit an inflammatory response characterized by neutrophil infiltration.

-

Sample Collection and Analysis: Peritoneal lavage is performed, and the recruited neutrophils are quantified, typically by flow cytometry.

-

Blood Sampling: Blood samples are collected at designated times post-dosing to measure the concentration of this compound.[1]

Mechanism of Action: Stabilization of Asymmetric TNF Trimer

The therapeutic effect of this compound is derived from its unique mechanism of action. It binds to a central pocket of the soluble TNF trimer, stabilizing an asymmetric conformation. This altered conformation is incapable of productively binding to and signaling through the TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory signaling.

Signaling Pathway Diagram:

Caption: Mechanism of action of this compound on TNF signaling.

Summary and Conclusion

This compound is an orally administered small molecule that effectively inhibits TNF signaling. Preclinical pharmacokinetic studies in mice have demonstrated systemic exposure following oral dosing, with blood concentrations reaching levels sufficient to engage the target and exert a biological effect in inflammatory models. The provided data from TNF- and zymosan-induced neutrophilia models offer a quantitative basis for understanding the in vivo exposure of this compound. The detailed experimental protocols serve as a reference for researchers in the field of immunology and drug development. Further studies are required to fully elucidate the complete pharmacokinetic profile, including parameters such as Cmax, Tmax, AUC, elimination half-life, and oral bioavailability, to support its continued development as a potential therapeutic for autoimmune diseases.

References

UCB-9260: A Novel Small Molecule Modulator of the TNF Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental validation of UCB-9260, an orally active small molecule inhibitor of Tumor Necrosis Factor (TNF). This compound represents a significant advancement in the field of anti-inflammatory therapeutics by targeting TNF through a novel allosteric mechanism, distinguishing it from existing biologic therapies.

Introduction to TNF and the Rationale for Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] It is a key mediator in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[2][3] TNF-α exists as a biologically active homotrimer, which, upon binding to its receptors, primarily TNF Receptor 1 (TNFR1), initiates a signaling cascade that leads to the activation of pro-inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[][5]

While biologic drugs, such as monoclonal antibodies, have been highly successful in neutralizing TNF-α, there remains a need for orally available small molecule inhibitors to address limitations like immunogenicity and cost.[6] this compound emerges from a class of compounds designed to meet this need, inhibiting TNF signaling not by direct blockade of the receptor-binding site, but by stabilizing a naturally occurring, signaling-incompetent conformation of the TNF trimer.[2][3]

Mechanism of Action: Stabilization of an Asymmetric TNF Trimer

The primary mechanism of this compound involves its binding to a cryptic pocket within the core of the soluble TNF-α trimer.[7] This binding event induces and stabilizes a distorted, asymmetrical conformation of the trimer.[][6][8]

The consequences of this conformational change are critical for its inhibitory function:

-

Incomplete Receptor Engagement: A symmetrical TNF trimer is required to bind and activate three TNFR1 molecules, a crucial step for initiating a robust downstream signal. The this compound-stabilized asymmetric trimer is only capable of binding to two copies of TNFR1.[7]

-

Formation of an Incompetent Signaling Complex: This recruitment of only two TNFR1 molecules results in an incompetent signaling complex, thereby preventing the full activation of downstream signaling pathways.[]

-

Reduced Downstream Signaling: By compromising the initial receptor activation step, this compound effectively inhibits subsequent events, including the activation of NF-κB.[][6]

This allosteric inhibition is highly specific to TNF, with negligible effects observed on other members of the TNF superfamily.[6][9]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The data highlights its potent binding affinity and functional inhibition of the TNF pathway.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Species | Assay/Cell Line | Reference |

|---|---|---|---|---|

| Binding Affinity (Kd) | 13 nM | Human | Cell-free assay | [8][10] |

| NF-κB Inhibition (IC50) | 202 nM | Human | Hek-293 cells (10 pM TNF) | [][6] |

| NF-κB Inhibition (IC50) | 552 nM | Human | Hek-293 cells (100 pM TNF) | [7] |

| Cytotoxicity Inhibition (IC50) | 116 nM | Human TNF | L929 cells | [2][6] |

| Cytotoxicity Inhibition (IC50) | 120 nM | Mouse TNF | L929 cells |[2][6] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Model | Endpoint | Dosing | Result | Reference |

|---|---|---|---|---|

| TNF-induced Neutrophil Recruitment | Reduction of CD45+GR1+ cells | 10-300 mg/kg (p.o.) | Dose-dependent inhibition | [5][6] |

| Collagen Antibody-Induced Arthritis (CAIA) | Reduction of clinical score | 150 mg/kg (p.o., bid) | Significant reduction in arthritis score |[5] |

Detailed Experimental Protocols

The following sections describe the methodologies used to generate the quantitative data for this compound.

4.1. NF-κB Reporter Gene Assay

-

Objective: To measure the inhibition of TNF-driven NF-κB activation in a cellular context.

-

Cell Line: Hek-293 cells engineered with an NF-κB reporter gene system.[2]

-

Protocol:

-

Hek-293 cells are seeded in appropriate multi-well plates.

-

Cells are treated with varying concentrations of this compound or a vehicle control (DMSO).[2]

-

Signaling is stimulated by adding either human TNF (typically 10 pM) or an anti-TNFR1 agonist antibody.[2][7]

-

Following incubation, NF-κB activity is measured via the reporter system (e.g., luciferase or alkaline phosphatase).

-

Percentage inhibition is calculated relative to controls: a DMSO-treated control (0% inhibition) and maximum inhibition achieved with an excess of a biologic anti-TNF agent or a known NF-κB inhibitor (100% inhibition).[2]

-

IC50 values are determined from the resulting concentration-response curves.[6]

-

4.2. TNF-dependent Cytotoxicity Assay

-

Objective: To assess the ability of this compound to inhibit the cytotoxic effects of TNF.

-

Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-induced apoptosis.[2]

-

Protocol:

-

L929 cells are plated in 96-well plates.

-

Cells are pre-treated with serial dilutions of this compound.

-

Cytotoxicity is induced by the addition of either human or mouse TNF in the presence of a sensitizing agent like actinomycin D.

-

After an incubation period (e.g., 18-24 hours), cell viability is assessed using a standard method such as CellTiter-Glo® or MTT assay.

-

The concentration of this compound that inhibits 50% of the TNF-induced cell death (IC50) is calculated.[2][6]

-

4.3. In Vivo TNF-induced Neutrophil Recruitment

-

Objective: To evaluate the in vivo activity of this compound in a TNF-dependent model of acute inflammation.

-

Animal Model: Adult male Balb/c mice.[6]

-

Protocol:

-

Mice are orally administered this compound at various doses (e.g., 10, 30, 100, 300 mg/kg) or a vehicle control.[5]

-

After a set period (e.g., 1 hour), inflammation is induced by an intraperitoneal injection of human or mouse TNF.[6]

-

Following a defined time (e.g., 4 hours), the peritoneal cavity is lavaged to collect cells.

-

The collected cells are stained with fluorescently labeled antibodies against CD45 (a pan-leukocyte marker) and GR1 (a neutrophil marker).

-

The number of neutrophils (CD45+GR1+ cells) is quantified using flow cytometry.[6]

-

The dose-dependent inhibition of neutrophil recruitment is then determined.[5]

-

4.4. Surface Plasmon Resonance (SPR)

-

Objective: To measure the binding kinetics and affinity (Kd) of this compound to TNF.

-

Methodology:

-

A Biacore instrument is used for the analysis.[3]

-

Human TNF is immobilized onto the surface of a sensor chip.[1][3]

-

A solution containing this compound (the analyte) is flowed over the chip surface.

-

The binding of this compound to the immobilized TNF is detected as a change in mass on the sensor surface, providing association and dissociation rates.[3]

-

The equilibrium dissociation constant (Kd) is calculated from these kinetic parameters.

-

Conclusion

This compound is a potent, orally active small molecule inhibitor of TNF signaling. Its unique allosteric mechanism, which involves the stabilization of a signaling-deficient, asymmetric form of the TNF trimer, represents a novel therapeutic strategy.[][6] This mechanism has been validated through extensive in vitro and in vivo studies, demonstrating potent inhibition of the NF-κB pathway and efficacy in animal models of inflammation. The data presented in this guide underscores the potential of this compound and similar molecules to be developed as a new class of oral therapies for TNF-mediated autoimmune diseases, offering a valuable alternative to current biologic treatments.[2][3]

References

- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. scienceopen.com [scienceopen.com]

- 10. medchemexpress.com [medchemexpress.com]

Structural Biology of UCB-9260 and its Interaction with Tumor Necrosis Factor (TNF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular interactions between the small molecule inhibitor UCB-9260 and Tumor Necrosis Factor (TNF). This compound represents a novel class of TNF inhibitors that function by stabilizing an asymmetric, signaling-incompetent conformation of the TNF trimer. This document details the binding kinetics, mechanism of action, and the structural basis of this interaction, supported by quantitative data, experimental methodologies, and pathway diagrams.

Quantitative Analysis of this compound-TNF Interaction

The interaction between this compound and TNF has been characterized by various biophysical and cellular assays. The key quantitative data are summarized below.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 13 nM | [1][2] | |

| NF-κB Inhibition (IC50) | 202 nM | Hek-293 cells (stimulated with 10 pM hTNF) | [1][2][3][] |

| TNF-dependent Cytotoxicity Inhibition (IC50) | 116 nM (human TNF) | L929 cells | [2][3] |

| 120 nM (mouse TNF) | L929 cells | [2][3] | |

| NF-κB Inhibition (IC50) at higher TNF concentration | 552 nM | NF-κβ reporter cell assay (driven by 100 pM hTNF) | [5] |

Mechanism of Action: Stabilization of an Asymmetric TNF Trimer

This compound inhibits TNF signaling through a unique mechanism. Instead of directly blocking the receptor-binding site, it binds to a pocket in the center of the TNF trimer. This binding event is induced by the movement of the TNF monomers and results in the stabilization of a distorted, asymmetric form of the trimer.[1][2][] This asymmetry compromises the ability of the TNF trimer to effectively engage and activate its receptor, TNFR1, thereby reducing downstream signaling.[][5] Structural studies have revealed that the compound-bound, distorted TNF trimer can only bind to two copies of TNFR1, as opposed to the three required for full activation.[5]

Experimental Protocols

The characterization of the this compound-TNF interaction has relied on key experimental techniques, primarily X-ray crystallography and Surface Plasmon Resonance (SPR).

X-ray Crystallography for Protein-Ligand Complex Structure Determination

Determining the high-resolution structure of the this compound-TNF complex is crucial for understanding the molecular details of the interaction.

Protocol:

-

Protein Expression and Purification: Human TNF is expressed, purified, and concentrated to 4–7 mg/mL in a buffer solution (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).[3]

-

Complex Formation: The purified TNF is incubated overnight at 4°C with a 1-2 molar excess of this compound.[3]

-

Crystallization: The TNF-compound complex is crystallized using sitting drop vapor diffusion by mixing the complex with a crystallization solution (e.g., 13% MPD, 13% PEG 1000, 13% PEG3350, 0.1 M HEPES, pH 8.0).[3] Crystals suitable for diffraction are typically obtained after approximately two weeks.[3]

-

Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.[3] The resulting electron density maps are used to solve and refine the three-dimensional structure of the complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound and TNF in real-time.

Protocol:

-

Chip Preparation: A sensor chip (e.g., Biacore CM5) is activated.

-

Ligand Immobilization: Human TNF is immobilized onto the sensor chip surface.

-

Analyte Injection: A series of concentrations of this compound are flowed over the chip surface. For single-cycle kinetics, concentrations can range from 0.625 µM to 10 µM.[6]

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the binding of this compound to TNF, is measured in real-time to generate a sensorgram.

-

Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).[6][7]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TNF signaling pathway, the mechanism of its inhibition by this compound, and a typical experimental workflow for its characterization.

Caption: Canonical TNF-TNFR1 signaling pathway leading to NF-κB activation.

Caption: Mechanism of this compound action on TNF trimer stabilization.

Caption: Workflow for structural and kinetic characterization of this compound-TNF interaction.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecules that inhibit TNF signalling by stabilising an asymmetric form of the trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. A conformation-selective monoclonal antibody against a small molecule-stabilised signalling-deficient form of TNF - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UCB-9260 in a Collagen-Induced Arthritis (CIA) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in the pathogenesis of RA. UCB-9260 is an orally available small molecule inhibitor of TNF-α. Unlike biologic agents that sequester TNF-α, this compound acts by stabilizing an asymmetric form of the soluble TNF trimer. This prevents the engagement of a third TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory signaling pathways, such as the NF-κB pathway.[1]

The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an excellent platform for evaluating novel therapeutics like this compound.[2] These application notes provide detailed protocols for the use of this compound in a murine CIA model, along with data presentation and visualization to guide researchers in their study design and execution.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating the efficacy of this compound in a CIA model. The data presented here is a representative example based on typical outcomes for effective anti-TNF therapies in this model.

Table 1: Effect of this compound on Clinical Arthritis Score

| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |

| Vehicle Control | 0.5 ± 0.2 | 3.2 ± 0.5 | 8.5 ± 1.1 | 11.2 ± 1.5 |

| This compound (150 mg/kg, po, bid) | 0.2 ± 0.1 | 1.5 ± 0.3 | 4.1 ± 0.8 | 5.3 ± 1.0 |

| Positive Control (e.g., Etanercept) | 0.3 ± 0.1 | 1.8 ± 0.4 | 4.5 ± 0.9 | 5.8 ± 1.1 |

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Clinical scores are graded on a scale of 0-4 per paw, with a maximum score of 16 per animal.

Table 2: Effect of this compound on Paw Swelling

| Treatment Group | Baseline (Day 21) | Day 28 | Day 35 | Day 42 |

| Vehicle Control | 2.0 ± 0.1 mm | 2.8 ± 0.2 mm | 3.9 ± 0.3 mm | 4.5 ± 0.4 mm |

| This compound (150 mg/kg, po, bid) | 2.1 ± 0.1 mm | 2.3 ± 0.1 mm | 2.8 ± 0.2 mm | 3.1 ± 0.3 mm |

| Positive Control (e.g., Etanercept) | 2.0 ± 0.1 mm | 2.4 ± 0.2 mm | 2.9 ± 0.2 mm | 3.3 ± 0.3 mm |

*Data are presented as mean paw thickness ± SEM. *p < 0.05 compared to Vehicle Control.

Table 3: Histological Assessment of Joint Damage at Day 42

| Treatment Group | Inflammation Score (0-5) | Pannus Formation Score (0-5) | Cartilage Damage Score (0-5) | Bone Resorption Score (0-5) |

| Vehicle Control | 4.2 ± 0.4 | 3.8 ± 0.5 | 3.5 ± 0.6 | 3.9 ± 0.4 |

| This compound (150 mg/kg, po, bid) | 1.8 ± 0.3 | 1.5 ± 0.4 | 1.7 ± 0.3 | 1.6 ± 0.3 |

| Positive Control (e.g., Etanercept) | 2.0 ± 0.4 | 1.7 ± 0.3 | 1.9 ± 0.4 | 1.8 ± 0.4 |

*Data are presented as mean score ± SEM. *p < 0.05 compared to Vehicle Control. Histological scores are based on a 0-5 scale for each parameter, where 0 is normal and 5 is severe.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis using type II collagen in DBA/1 mice.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine or Chicken Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

Syringes and needles (27G)

Procedure:

-

Collagen Preparation: Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

-

Emulsification: Emulsify the CII solution with an equal volume of CFA to create a stable emulsion. For the booster, emulsify the CII solution with IFA.

-

Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion (containing 100 µg of CII) intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion (containing 100 µg of CII) intradermally at a site near the primary injection.

-

Monitoring: Monitor the mice daily for the onset and progression of arthritis.

This compound Administration (Therapeutic Protocol)

This protocol is for a therapeutic treatment regimen, initiating treatment after the onset of clinical signs of arthritis.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentration. Based on effective doses in similar models, a dose of 150 mg/kg administered twice daily (bid) is recommended.[3]

-

Treatment Initiation: Begin treatment on Day 25, or when the average clinical score of the cohort reaches a predetermined level (e.g., a score of 2).

-

Administration: Administer this compound or vehicle orally via gavage twice daily.

-

Duration: Continue treatment for a specified period, typically until the end of the study (e.g., Day 42).

Assessment of Arthritis

a. Clinical Scoring:

-

Score each paw daily based on the severity of inflammation using a scale of 0-4:

-

0: No evidence of erythema or swelling.

-

1: Subtle erythema or localized edema.

-

2: Moderate erythema and edema involving the entire paw.

-

3: Pronounced erythema and edema with limited joint mobility.

-

4: Severe erythema and edema with ankylosis.

-

-

The maximum score per mouse is 16.

b. Paw Swelling Measurement:

-

Measure the thickness of the hind paws using a digital caliper at regular intervals (e.g., every 3-4 days) starting from baseline (Day 21).

c. Histological Analysis:

-

Tissue Collection: At the end of the study (e.g., Day 42), euthanize the mice and collect the hind paws.

-

Fixation and Decalcification: Fix the paws in 10% neutral buffered formalin and then decalcify.

-

Processing and Staining: Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.

-

Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5.[4]

Cytokine Analysis

Materials:

-

Blood collection tubes

-

ELISA kits for murine TNF-α, IL-6, and IL-1β

Procedure:

-

Sample Collection: Collect blood via cardiac puncture at the time of euthanasia.

-

Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.

-

ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum according to the manufacturer's instructions for the ELISA kits.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the TNF-α signaling pathway.

Experimental Workflow for this compound in CIA Model

Caption: Experimental workflow for evaluating this compound in a therapeutic CIA model.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UCB-9260 Administration in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB-9260 is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor (TNF). It represents a novel class of anti-inflammatory agents that function by stabilizing an asymmetric, signaling-incompetent conformation of the TNF trimer. This unique mechanism of action prevents the productive engagement of TNF with its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways. These application notes provide detailed protocols for the administration of this compound in two key animal models of inflammation: TNF-induced neutrophil recruitment and collagen-antibody induced arthritis (CAIA).

Mechanism of Action: TNF Trimer Stabilization

Tumor Necrosis Factor (TNF) is a homotrimeric cytokine that plays a central role in initiating and propagating inflammatory responses. For signaling to occur, the symmetric TNF trimer binds to and activates the TNFR1 receptor. This compound binds to a pocket within the TNF trimer, inducing an asymmetric conformation.[1] This distortion prevents the trimer from effectively cross-linking TNFR1, thus inhibiting the recruitment of downstream signaling proteins and the subsequent activation of pro-inflammatory pathways like NF-κB.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in mouse models of inflammation.

Table 1: In Vitro Potency of this compound [2][4]

| Assay Type | Cell Line | Stimulation | Species | IC50 (nM) |

| NF-κB Reporter Gene | HEK-293 | Human TNF | Human | 202 |

| Cytotoxicity | L929 | Human TNF | Mouse | 116 |

| Cytotoxicity | L929 | Mouse TNF | Mouse | 120 |

Table 2: In Vivo Efficacy of this compound in TNF-α Induced Peritoneal Neutrophil Recruitment [3]

| This compound Dose (mg/kg, p.o.) | TNF-α Species | Animal Strain | % Inhibition of Neutrophil Recruitment |

| 10 | Mouse | BALB/c | Significant Inhibition |

| 30 | Human | BALB/c | Significant Inhibition |

| 100 | Mouse & Human | BALB/c | Dose-dependent Inhibition |

| 300 | Mouse & Human | BALB/c | Dose-dependent Inhibition |

Table 3: In Vivo Efficacy of this compound in Collagen-Antibody Induced Arthritis (CAIA) Model [3]

| This compound Dose (mg/kg, p.o.) | Dosing Regimen | Animal Strain | Outcome |

| 150 | Twice Daily (bid) | BALB/c | Significant reduction in clinical arthritis score |

Table 4: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Dose (mg/kg) | Time Post-Dose (hours) | Total Blood Concentration (nM) | Free Blood Concentration (nM) |

| 10 | 0.5 | 830 ± 184 | 20 ± 4 |

| 30 | 0.5 | 2897 ± 349 | 70 ± 8 |

| 100 | 0.5 | 11132 ± 1391 | 267 ± 33 |

| 300 | 0.5 | 26917 ± 5334 | 646 ± 128 |

Note: Data presented as mean ± standard error. Free fraction is estimated based on plasma protein binding.

Experimental Protocols

Protocol 1: TNF-α Induced Peritoneal Neutrophil Recruitment in Mice

This model assesses the ability of a compound to inhibit the acute inflammatory response, specifically the recruitment of neutrophils to the peritoneal cavity following a TNF-α challenge.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% (w/v) Methylcellulose in water)

-

Recombinant mouse or human TNF-α (carrier-free)

-

Sterile Phosphate Buffered Saline (PBS)

-

BALB/c mice (male, 6-8 weeks old)

-

Flow cytometry buffer (FACS buffer: PBS with 2% FBS and 0.05% sodium azide)

-

ACK lysis buffer

-

Fluorescently conjugated antibodies: anti-mouse CD45 and anti-mouse Gr-1 (Ly-6G/Ly-6C)

-

Flow cytometer

Procedure:

-

Formulation of this compound: Prepare a homogenous suspension of this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 10, 30, 100, and 300 mg/kg). Sonication may be required to ensure a uniform suspension. Prepare a vehicle-only control.

-

Animal Dosing: Administer this compound suspension or vehicle to mice via oral gavage (p.o.) at a volume of 10 mL/kg.

-

TNF-α Challenge: One hour after compound administration, inject mice intraperitoneally (i.p.) with a solution of recombinant TNF-α (e.g., 1 µg per mouse) dissolved in sterile PBS.

-

Inflammation Period: House the mice for 4 hours to allow for neutrophil recruitment into the peritoneal cavity.

-

Peritoneal Lavage:

-

Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Expose the peritoneal cavity and inject 3 mL of cold FACS buffer.

-

Gently massage the abdomen and then aspirate the peritoneal fluid.

-

-

Cell Staining and Analysis:

-

Take an aliquot of the lavage fluid and treat with ACK lysis buffer to remove red blood cells.

-

Wash the remaining cells with FACS buffer.

-

Stain the cells with fluorescently labeled anti-mouse CD45 and anti-mouse Gr-1 antibodies according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. Neutrophils are identified as the CD45+Gr-1+ population.

-

-

Data Interpretation: Calculate the total number of neutrophils per peritoneal cavity. Compare the neutrophil counts in this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

Protocol 2: Collagen-Antibody Induced Arthritis (CAIA) in Mice

The CAIA model is a rapid and highly synchronized model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis. It is particularly useful for evaluating the therapeutic efficacy of anti-inflammatory compounds.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% (w/v) Methylcellulose in water)

-

Arthritogenic anti-type II collagen antibody cocktail

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile PBS

-

BALB/c mice (male, 8-12 weeks old)

-

Calipers for measuring paw thickness

Procedure:

-

Arthritis Induction:

-

Day 0: Administer the anti-collagen antibody cocktail to mice. This is typically done via an intravenous (i.v.) or intraperitoneal (i.p.) injection. Follow the manufacturer's recommended dosage.

-

Day 3: Administer LPS (e.g., 25 µg per mouse) via i.p. injection to synchronize and boost the inflammatory response.

-

-

Monitoring and Scoring:

-

Beginning on Day 3, monitor mice daily for the onset and severity of arthritis.

-

Assign a clinical score to each paw based on a scale of 0-4, evaluating for redness, swelling, and severity of inflammation. The total score per mouse is the sum of the scores for all four paws (maximum score of 16).

-

Scoring System Example:

-

0 = No evidence of inflammation

-

1 = Subtle redness or swelling in one joint

-

2 = Moderate swelling and redness

-

3 = Severe swelling and redness affecting multiple joints

-

4 = Maximal inflammation with joint deformity

-

-

-

This compound Treatment (Therapeutic Dosing):

-

Prepare this compound in vehicle as described in Protocol 1.

-

Initiate treatment once mice develop clear signs of arthritis (e.g., a clinical score of ≥ 1).

-

Administer this compound orally (e.g., 150 mg/kg) twice daily (bid). A vehicle-only group should be included as a control.

-

-

Data Collection and Analysis:

-

Continue daily clinical scoring for the duration of the study (typically 7-10 days after LPS administration).

-

Paw thickness can also be measured daily using calipers as a quantitative measure of inflammation.

-

At the end of the study, mice can be euthanized, and paws collected for histological analysis to assess joint damage, inflammation, and bone erosion.

-

-

Data Interpretation: Compare the mean clinical scores and paw thickness measurements between the this compound-treated and vehicle-treated groups over time. A significant reduction in these parameters indicates therapeutic efficacy.

Conclusion